4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
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Overview
Description
4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with a dimethoxy-nitrophenyl group and a phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 5-methyl-2-phenylpyrazol-3-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce corresponding oxides .
Scientific Research Applications
4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its solubility and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Shares the dimethoxy-nitrophenyl group but differs in the functional groups attached to the core structure.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Similar in structure but contains a chloroformate group instead of the pyrazolone core.
Uniqueness
4-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to its combination of a pyrazolone core with a dimethoxy-nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12-15(19(23)21(20-12)14-7-5-4-6-8-14)9-13-10-17(26-2)18(27-3)11-16(13)22(24)25/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCURYQPCFEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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